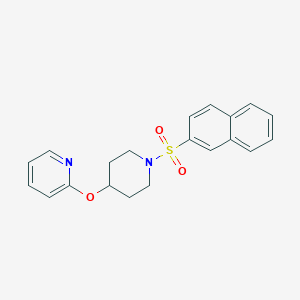
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NS8593 and is a potent modulator of ion channels. In
Wissenschaftliche Forschungsanwendungen
Organocatalysis in Chemical Synthesis
One significant application of related compounds involves organocatalysis. For instance, a compound similar to the query, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, demonstrated high catalytic activity in the asymmetric Michael reaction of cyclohexanone and nitroolefins, producing adducts with high yields and enantiomeric excess (Syu, Kao, & Lin, 2010).
Potential in Anticonvulsant Therapy
Another research avenue explored the synthesis and preliminary anticonvulsant activity of naphthalen-2-yl acetate derivatives. These studies indicate a potential for therapeutic applications in treating convulsions, with specific compounds showing significant delay in onset and prolongation of survival time (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Chemosensing for Metal Ions
Compounds with a naphthalene moiety have been synthesized for molecular recognition of metal ions, demonstrating selectivity towards specific ions such as Cu2+. This application is vital for detecting and analyzing metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).
Nanocatalysis in Organic Synthesis
Another research area includes the use of nano magnetite as a catalyst for synthesizing derivatives of naphthalene and piperidine. This method presents a clean, efficient way of conducting organic syntheses with high yields under ultrasound irradiation (Mokhtary & Torabi, 2017).
Development of Bone Formation Agents
In medical research, derivatives have been identified as agonists of the Wnt beta-catenin pathway, important for bone formation. These compounds showed a dose-dependent increase in trabecular bone formation, indicating their potential in treating bone disorders (Pelletier et al., 2009).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives have been used in the design of drugs targeting various receptors and enzymes . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Based on the general behavior of piperidine derivatives, it can be inferred that the compound likely interacts with its target proteins, leading to changes in their function .
Biochemical Pathways
Given that piperidine derivatives can act on various targets, it’s plausible that multiple biochemical pathways could be affected, leading to downstream effects .
Result of Action
Based on the known effects of piperidine derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels, potentially altering cellular functions .
Eigenschaften
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,19-9-8-16-5-1-2-6-17(16)15-19)22-13-10-18(11-14-22)25-20-7-3-4-12-21-20/h1-9,12,15,18H,10-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKVTARVPFHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2409056.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)
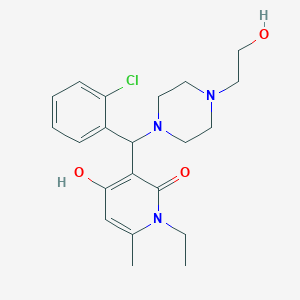
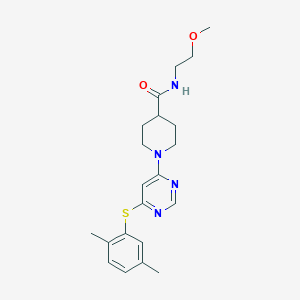


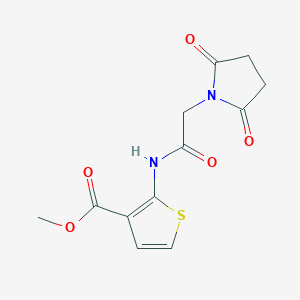
![1-[4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2409070.png)
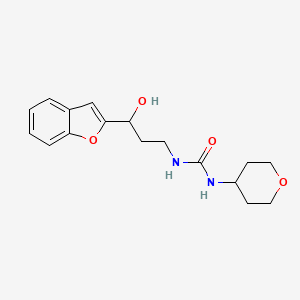

![5-[(3-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2409076.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)